molecular formula C12H18O B14705996 3-Methyl-4-pentylphenol CAS No. 23595-49-5

3-Methyl-4-pentylphenol

Cat. No.: B14705996
CAS No.: 23595-49-5
M. Wt: 178.27 g/mol
InChI Key: WTSHXGXZNWHRQM-UHFFFAOYSA-N
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Description

Contextualization within Alkylphenol Research

Alkylphenols are characterized by a phenol (B47542) ring substituted with one or more alkyl chains. wikipedia.org They serve as precursors in the manufacturing of a wide array of products, including detergents, phenolic resins, antioxidants for plastics and rubber, and additives in fuels and lubricants. wikipedia.org The industrial synthesis of long-chain alkylphenols is typically achieved through the alkylation of phenol with alkenes. wikipedia.org

The environmental fate and potential biological effects of alkylphenols have been a major focus of academic inquiry. Many alkylphenols and their derivatives, such as alkylphenol ethoxylates, are recognized as environmental contaminants. panda.orgaku.edu.tr They are frequently detected in wastewater, surface waters, and sediments. panda.orgacs.org A primary concern is that some of these compounds are classified as xenoestrogens, meaning they can mimic the hormone estrogen and potentially disrupt the endocrine systems of wildlife and humans. wikipedia.orgaku.edu.tr This has led to restrictions on the use of certain alkylphenols, like nonylphenol, in various applications in some regions. wikipedia.org

Analytical methods for the detection and quantification of alkylphenols in environmental and biological samples are well-established, with techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) being commonly employed. sgsaxys.comthermofisher.comctl-bielefeld.denih.gov These methods are crucial for monitoring the environmental levels of these compounds and assessing potential exposure risks.

Academic Significance and Identified Research Gaps Pertaining to 3-Methyl-4-pentylphenol

Despite the extensive body of research on alkylphenols as a group, this compound has received minimal specific attention. A thorough review of scientific databases reveals a significant lack of studies focused directly on its synthesis, physicochemical properties, environmental occurrence, and potential biological effects. This represents a considerable research gap.

The academic significance of studying this compound lies in the need for a complete understanding of the structure-activity relationships within the alkylphenol class. The specific positioning of the methyl and pentyl groups on the phenol ring could influence its chemical reactivity, environmental behavior, and biological activity in ways that differ from more well-studied isomers.

The primary research gaps for this compound include:

Synthesis and Characterization: Detailed and optimized synthetic routes specifically for this compound are not readily available in the literature. Furthermore, comprehensive characterization of its physicochemical properties is lacking.

Environmental Fate and Occurrence: There is a dearth of information on the presence of this compound in the environment. Monitoring studies have largely focused on other, more commercially prominent alkylphenols.

Toxicological and Endocrine-Disrupting Potential: The potential for this compound to exhibit toxic or endocrine-disrupting effects has not been investigated. Such studies are critical for a thorough risk assessment.

Due to the absence of specific data for this compound, the following table presents data for related, more extensively studied alkylphenols to provide a comparative context.

Property4-tert-Octylphenol4-Nonylphenol4-tert-Pentylphenol
Molecular Formula C₁₄H₂₂OC₁₅H₂₄OC₁₁H₁₆O
Molar Mass 206.33 g/mol 220.35 g/mol 164.24 g/mol
Primary Use Precursor to phenolic resins, component of alkylphenol ethoxylates panda.orgPrecursor to nonylphenol ethoxylates (surfactants) wikipedia.orgpanda.orgIntermediate in chemical synthesis, antimicrobial agent plastic.education
Environmental Presence Detected in surface waters and sediments acs.orgnih.govWidespread environmental contaminant found in water and soil panda.orgbcpp.orgUsed in products that may be released to the environment ctl-bielefeld.de

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23595-49-5

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

3-methyl-4-pentylphenol

InChI

InChI=1S/C12H18O/c1-3-4-5-6-11-7-8-12(13)9-10(11)2/h7-9,13H,3-6H2,1-2H3

InChI Key

WTSHXGXZNWHRQM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C=C(C=C1)O)C

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 3 Methyl 4 Pentylphenol

Reactivity of the Aromatic Ring System

The aromatic ring of 3-Methyl-4-pentylphenol is highly activated towards electrophilic aromatic substitution (EAS) reactions. This is due to the presence of three electron-donating groups attached to the ring: the powerful activating hydroxyl group and the weakly activating methyl and pentyl groups. These groups increase the electron density of the benzene (B151609) ring, making it more susceptible to attack by electrophiles.

The directing effects of these substituents determine the position of substitution on the aromatic ring. The hydroxyl group is a strong ortho-, para-director, while the alkyl groups are weaker ortho-, para-directors. In this compound, the positions ortho to the strongly activating hydroxyl group are C2 and C6. The para-position is blocked by the pentyl group. Therefore, electrophilic substitution is expected to occur predominantly at the C2 and C6 positions. Steric hindrance from the adjacent methyl group (at C3) and pentyl group (at C4) may influence the regioselectivity between these two sites.

Common EAS reactions for phenols include nitration and sulfonation, which occur readily. noaa.gov For instance, nitration, even with dilute nitric acid, can proceed rapidly on the activated ring. noaa.gov

Table 1: Directing Effects of Substituents on the Aromatic Ring of this compound for Electrophilic Aromatic Substitution

SubstituentPositionActivating/DeactivatingDirecting EffectAvailable Positions for Substitution
Hydroxyl (-OH)1Strongly ActivatingOrtho, Para2, 6 (para is blocked)
Methyl (-CH₃)3Weakly ActivatingOrtho, Para2, 4 (blocked)
Pentyl (-C₅H₁₁)4Weakly ActivatingOrtho, Para3 (blocked), 5

Transformations of the Alkyl Side Chain

While the primary reactivity centers on the hydroxyl group and the aromatic ring, the alkyl side chains (methyl and pentyl groups) can also undergo transformations, typically under more vigorous conditions. A common reaction involving alkyl chains on an aromatic ring is oxidation. Depending on the oxidizing agent and reaction conditions, the pentyl group could potentially be oxidized at the benzylic position (the carbon atom attached directly to the aromatic ring).

Studies on other alkyl-substituted aromatic compounds have shown that metabolism can involve the oxidation of the alkyl side chain. nih.gov This suggests that under specific enzymatic or chemical oxidative conditions, the alkyl groups of this compound could be functionalized, for example, by hydroxylation.

Mannich Reaction Pathways in Alkylphenols

The Mannich reaction is a prominent three-component organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. youtube.com For phenols, which contain acidic protons on the aromatic ring at positions activated by the hydroxyl group, the Mannich reaction provides a pathway to introduce aminomethyl groups. youtube.comnih.gov

The reaction typically involves:

An active hydrogen compound (this compound).

Formaldehyde (B43269).

A primary or secondary amine (e.g., dimethylamine).

The mechanism begins with the formation of an electrophilic iminium ion from the reaction between formaldehyde and the secondary amine under acidic conditions. youtube.comyoutube.com The electron-rich aromatic ring of this compound then acts as a nucleophile, attacking the iminium ion. youtube.com This attack occurs at the activated ortho positions (C2 or C6) relative to the hydroxyl group, resulting in the formation of a "Mannich base." nih.gov The introduction of these bases can significantly alter the properties of the parent molecule, for instance, by improving its hydrophilicity. nih.gov

Azo Coupling Reactions with Phenolic Compounds

Azo coupling is a classic electrophilic aromatic substitution reaction used extensively in the synthesis of azo dyes. numberanalytics.comorganic-chemistry.org The reaction involves an aryldiazonium salt acting as an electrophile, which reacts with an activated aromatic ring, such as a phenol (B47542). wikipedia.orgresearchgate.net

For the reaction to occur with this compound, it is typically carried out in a mildly alkaline solution. numberanalytics.com The base deprotonates the phenolic hydroxyl group to form the more strongly activating phenoxide ion. This highly reactive species then attacks the diazonium salt.

The substitution in azo coupling with phenols almost always occurs at the para position relative to the hydroxyl group. organic-chemistry.orgwikipedia.org However, in this compound, this position is occupied by the pentyl group. Consequently, the azo coupling will take place at one of the available ortho positions, C2 or C6. wikipedia.org The product of this reaction is a brightly colored azo compound, where the phenol moiety is linked to the aryl group from the diazonium salt via a nitrogen-nitrogen double bond (-N=N-). numberanalytics.comchemguide.co.uk

Computational Chemistry and Theoretical Investigations of 3 Methyl 4 Pentylphenol

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the geometry and electronic nature of a molecule. These methods, grounded in the principles of quantum mechanics, can predict a variety of molecular properties with high accuracy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying substituted phenols. This method is favored for its balance of computational cost and accuracy in predicting electronic properties. For a molecule like 3-Methyl-4-pentylphenol, DFT calculations can elucidate key structural and electronic parameters.

While specific DFT studies on this compound are not prevalent in the literature, research on structurally similar substituted phenols provides a clear indication of the insights that can be gained. For instance, DFT studies on various meta- and para-substituted phenols have been used to calculate properties such as O-H bond dissociation enthalpies, which are crucial for understanding the antioxidant potential of these compounds. researchgate.netmdpi.com These studies often employ functionals like B3LYP with basis sets such as 6-311G(d,p) to achieve reliable results. researchgate.net

Furthermore, DFT calculations are instrumental in analyzing the vibrational spectra (FT-IR and FT-Raman) of substituted phenols. nlss.org.in By calculating the theoretical vibrational frequencies, researchers can make definitive assignments to the experimental spectra, providing a deeper understanding of the molecule's vibrational modes. Such analyses have been successfully applied to various substituted phenols and benzoquinones. nlss.org.in

A hypothetical DFT analysis of this compound would likely involve geometry optimization to determine the most stable three-dimensional structure. This would be followed by calculations of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) map. The MEP map is particularly useful as it visualizes the electron density distribution and helps in identifying regions of the molecule that are prone to electrophilic or nucleophilic attack.

Below is a hypothetical data table illustrating the kind of information that could be generated from a DFT study of this compound, based on typical values for similar compounds.

Calculated Property Hypothetical Value Significance
Total EnergyVaries (Hartrees)Indicates the overall stability of the molecule.
HOMO Energy~ -5.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy~ -0.5 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap~ 5.0 eVAn indicator of chemical reactivity and stability.
Dipole Moment~ 1.5 - 2.0 DebyeMeasures the overall polarity of the molecule.

Ab Initio Methods for Structural Characterization

Ab initio methods, which are based on first principles without the use of empirical parameters, offer another avenue for the structural characterization of molecules like this compound. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide highly accurate geometric parameters.

Molecular Dynamics Simulations for Conformational Analysis

The pentyl chain of this compound introduces a degree of flexibility to the molecule. Molecular dynamics (MD) simulations are a powerful computational tool to explore the conformational landscape of such flexible molecules. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

An MD simulation of this compound would likely be performed in a simulated solvent environment (e.g., water or a lipid bilayer) to mimic physiological conditions. The simulation would track the trajectory of the molecule over a period of nanoseconds or even microseconds, allowing for the observation of various conformational states and their relative stabilities. This information is vital for understanding how the molecule might interact with a biological target, as the conformation of the ligand is a key determinant of its binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For alkylphenols like this compound, QSAR is a valuable tool for predicting their potential to interact with biological targets, such as the estrogen receptor.

Development and Validation of Predictive Models

The development of a QSAR model begins with a dataset of compounds with known biological activities. For alkylphenols, their binding affinity to the estrogen receptor is a commonly studied endpoint. ijpsonline.comresearchgate.net Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies).

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates the descriptors with the observed activity. The predictive power of the QSAR model is rigorously assessed through internal and external validation techniques, such as leave-one-out cross-validation and prediction on an external test set of compounds not used in model development. ijpsonline.com Successful QSAR models for estrogenic alkylphenols have been developed, demonstrating high correlation and predictive ability. ijpsonline.comnih.gov

A hypothetical QSAR model for predicting the estrogenic activity of alkylphenols might take the following form:

Log(Activity) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where the descriptors could represent properties like hydrophobicity (LogP) and molecular size.

Ligand-Receptor Interaction Modeling (e.g., Estrogen Receptor Binding Prediction)

A key application of QSAR in the context of this compound is the prediction of its binding affinity to the estrogen receptor (ER). Alkylphenols are known xenoestrogens, and their ability to bind to the ER is a significant environmental and health concern. nih.govsigmaaldrich.com

QSAR studies have shown that the estrogenic activity of alkylphenols is influenced by the length and branching of the alkyl chain. ijpsonline.com Generally, an increase in the length of the alkyl chain at the para position can lead to increased binding affinity to the ER. ijpsonline.com The structural similarity of the phenol (B47542) backbone to the A-ring of estradiol (B170435) is a key factor for ER binding. nih.gov

Advanced QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), have been successfully used to model the binding of estrogenic compounds to both ERα and ERβ subtypes. nih.gov CoMFA models generate 3D contour maps that visualize the regions around the molecule where steric bulk or electrostatic charge would enhance or diminish activity, providing a rational basis for designing new ligands with desired selectivity. nih.gov

In Silico Fragmentation Analysis for Mass Spectrometry

In silico fragmentation analysis is a computational technique used to predict the mass spectrum of a compound. This process involves the theoretical cleavage of bonds within a molecule to generate a pattern of fragment ions. This predicted spectrum can then be compared with experimental mass spectrometry data to aid in the identification and structural elucidation of the compound. For this compound, computational tools can simulate the ionization and subsequent fragmentation processes that occur in a mass spectrometer.

The analysis typically begins with the generation of the molecular ion (M+•), which is formed by the loss of an electron. The molecular weight of this compound (C12H18O) is 178.27 g/mol . Therefore, the molecular ion is expected to appear at a mass-to-charge ratio (m/z) of 178.

The subsequent fragmentation of the molecular ion is dictated by the stability of the resulting carbocations and neutral radicals. In the case of this compound, the primary sites for fragmentation are the alkyl side chain and the bonds adjacent to the aromatic ring.

Predicted Mass Spectrum

The table below presents a predicted electron ionization (EI) mass spectrum for this compound. The m/z values correspond to the most likely fragment ions, and the relative intensities are estimated based on general fragmentation rules and the analysis of similar phenolic compounds.

Table 1: Predicted Mass Spectrum Data for this compound

m/zRelative Intensity (%)Proposed Fragment Ion
17840[C12H18O]+• (Molecular Ion)
16315[C11H15O]+
135100[C9H11O]+
12130[C8H9O]+
10750[C7H7O]+
9120[C7H7]+
7710[C6H5]+

Interactive Data Table

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Major Fragmentation Pathways

The major fragmentation pathways for this compound are predicted to involve cleavages of the pentyl group, particularly at the benzylic position, due to the resonance stabilization of the resulting cation.

One of the most significant fragmentations is the benzylic cleavage, which involves the breaking of the bond between the first and second carbon atoms of the pentyl chain. This cleavage results in the formation of a highly stable benzylic cation. The loss of a butyl radical (C4H9•) from the molecular ion leads to the base peak at m/z 135.

Another important fragmentation pathway is the loss of a methyl group from the molecular ion, resulting in a fragment at m/z 163. Cleavage further down the pentyl chain can also occur, leading to the loss of larger alkyl radicals. For instance, the loss of an ethyl radical (C2H5•) would produce a fragment at m/z 149, although this is generally less favorable than benzylic cleavage.

The table below summarizes the key predicted fragmentation pathways for this compound.

Table 2: Predicted Fragmentation Pathways for this compound

Precursor Ion (m/z)Neutral LossFragment Ion (m/z)Proposed Fragmentation Pathway
178CH3• (15)163Loss of a methyl radical from the pentyl group or the aromatic ring.
178C3H7• (43)135Benzylic cleavage with loss of a propyl radical.
178C4H9• (57)121Cleavage of the pentyl chain with loss of a butyl radical.
135C2H4 (28)107McLafferty rearrangement or subsequent fragmentation of the m/z 135 ion.
121CH2 (14)107Rearrangement and loss of a methylene (B1212753) group.

Interactive Data Table

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Advanced Analytical Techniques for Structural Elucidation and Characterization of 3 Methyl 4 Pentylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignmentrsc.orguvic.ca

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

1D NMR (¹H, ¹³C)rsc.org

One-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and most fundamental insights into the structure of 3-methyl-4-pentylphenol. rsc.org These spectra are typically recorded in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard for chemical shift referencing. rsc.org

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. For this compound, distinct signals would be expected for the aromatic protons, the phenolic hydroxyl proton, the methyl group protons, and the various methylene (B1212753) and methine protons of the pentyl chain. The chemical shift (δ) of each signal, reported in parts per million (ppm), is indicative of the electronic environment of the proton. Spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals into multiplets (e.g., singlets, doublets, triplets), which reveals the number of neighboring protons. quora.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single sharp line. The chemical shifts of these signals are characteristic of the type of carbon (e.g., aromatic, aliphatic, attached to an oxygen atom).

Proton Type Expected Chemical Shift Range (ppm) Expected Multiplicity
Phenolic OHVariable, typically broadSinglet
Aromatic CH6.5 - 7.5Multiplets
Pentyl CH₂ (benzylic)~2.5Triplet
Pentyl CH₂1.2 - 1.6Multiplets
Pentyl CH₃~0.9Triplet
Methyl CH₃~2.2Singlet
Carbon Type Expected Chemical Shift Range (ppm)
Aromatic C-O150 - 160
Aromatic C-C115 - 140
Pentyl CH₂ (benzylic)30 - 40
Pentyl CH₂20 - 35
Pentyl CH₃~14
Methyl CH₃~20

2D NMR (COSY, HSQC, HMBC, TOCSY, DEPT)rsc.org

To overcome the limitations of 1D NMR, particularly in complex molecules, a suite of two-dimensional (2D) NMR experiments is utilized. These techniques provide correlations between different nuclei, allowing for a definitive assignment of the entire molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu Cross-peaks in a COSY spectrum connect the signals of J-coupled protons, enabling the tracing of proton-proton spin systems within the pentyl chain and the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.eduyoutube.com Each cross-peak in an HSQC spectrum links a specific proton signal on one axis to the signal of the carbon it is bonded to on the other axis, providing unambiguous one-bond C-H connectivity. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals long-range couplings between protons and carbons, typically over two or three bonds. sdsu.eduyoutube.com HMBC is crucial for connecting different spin systems. For this compound, it would establish the connectivity between the methyl group and the aromatic ring, and between the pentyl group and the aromatic ring.

TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin-coupling network. u-tokyo.ac.jp For the pentyl group, a TOCSY experiment would show correlations from a given proton to all other protons in the chain, which is particularly useful for identifying all the resonances of a long alkyl chain.

DEPT (Distortionless Enhancement by Polarization Transfer): While a 1D experiment, DEPT is often used in conjunction with ¹³C NMR to determine the multiplicity of each carbon atom (i.e., whether it is a CH, CH₂, or CH₃ group). uvic.ca DEPT-135, for instance, shows CH and CH₃ signals with positive phase and CH₂ signals with negative phase, while quaternary carbons are absent. uvic.ca

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysisuvic.cayoutube.comu-tokyo.ac.jp

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (e.g., Q-ToF, Orbitrap)youtube.comu-tokyo.ac.jp

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule. mzcloud.org Techniques like Quadrupole Time-of-Flight (Q-ToF) and Orbitrap mass spectrometry can measure m/z values to within a few parts per million, enabling the unambiguous assignment of a molecular formula. For this compound (C₁₂H₁₈O), HRMS would confirm the exact mass, distinguishing it from other potential compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS)youtube.com

Tandem mass spectrometry, or MS/MS, involves multiple stages of mass analysis. nih.gov In a typical experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are then analyzed. This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. For this compound, characteristic fragmentation would likely involve cleavage of the pentyl chain and rearrangements of the aromatic ring.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful tool for the analysis of this compound. This technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In a typical LC-MS analysis of phenolic compounds, a reversed-phase column, such as a C18 column, is often employed. nih.govresearchgate.net The mobile phase commonly consists of a mixture of an aqueous solution, often with a formic acid additive to improve ionization efficiency, and an organic solvent like acetonitrile (B52724). nih.gov This setup allows for the effective separation of this compound from other components in a mixture.

The validation of an LC-MS method for quantitative analysis involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery. nih.gov For instance, a validated LC-MS method for similar phenolic compounds demonstrated good linearity (R² > 0.99) and recoveries ranging from 70.1% to 115.0%. nih.gov

Table 1: Illustrative LC-MS Parameters for Alkylphenol Analysis

ParameterValue/ConditionSource
Chromatography Column Reversed-phase C18 nih.govresearchgate.net
Mobile Phase Acetonitrile and 0.1% (v/v) aqueous formic acid nih.gov
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode nih.govresearchgate.net
Detector Triple Quadrupole Mass Spectrometer researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy of this compound would reveal characteristic absorption bands. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. C-H stretching vibrations of the methyl and pentyl groups would appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹. The C=C stretching vibrations within the aromatic ring usually give rise to several peaks in the 1450-1600 cm⁻¹ range. The C-O stretching vibration of the phenol (B47542) would be found in the 1200-1260 cm⁻¹ region. The specific substitution pattern on the benzene (B151609) ring can be inferred from the pattern of out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region. chemicalbook.comnist.govdocbrown.info

Raman Spectroscopy also probes molecular vibrations but is based on inelastic scattering of light. nsf.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the aromatic ring vibrations would produce strong Raman signals. The C-C stretching of the alkyl chain would also be observable. Raman spectroscopy can be a powerful tool for studying alkylphenols, and techniques like Surface-Enhanced Raman Spectroscopy (SERS) can be used to significantly enhance the signal intensity, allowing for the detection of low concentrations. ubc.canih.govresearchgate.netresearchgate.net

Table 2: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)TechniqueSource
Phenolic O-HStretching3200-3600 (broad)IR chemicalbook.com
Alkyl C-HStretching2850-3000IR docbrown.info
Aromatic C-HStretching3000-3100IR docbrown.info
Aromatic C=CStretching1450-1600IR, Raman chemicalbook.com
Phenolic C-OStretching1200-1260IR chemicalbook.com
Aromatic C-HOut-of-plane Bending650-900IR docbrown.info

X-ray Crystallography for Solid-State Structural Determination

Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the isolation of this compound from reaction mixtures or natural sources and for assessing its purity.

Gas chromatography is a highly effective method for the analysis of volatile and semi-volatile compounds like this compound. epa.gov In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column coated with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase.

The choice of the stationary phase is critical for achieving good separation of isomeric alkylphenols. nih.govphytochemia.com Non-polar columns (e.g., DB-5) and polar columns (e.g., DB-WAX) are commonly used. nih.govphytochemia.com Retention indices, which are normalized retention times relative to a series of n-alkanes, are used for compound identification and are more reproducible than retention times alone. daneshyari.comresearchgate.netmdpi.com For phenols, derivatization to more volatile ethers or esters can sometimes improve chromatographic performance. epa.gov However, underivatized phenols can also be analyzed directly. epa.gov

Table 3: Example GC Columns for Phenol Analysis

Column TypeStationary PhaseApplicationSource
Non-polarDB-5 (5% Phenyl-methylpolysiloxane)General purpose, good for separating isomers epa.govnih.gov
PolarDB-WAX (Polyethylene glycol)Enhanced separation of polar compounds nih.govphytochemia.com
Intermediate PolarityDB-1701Alternative selectivity for phenols epa.govepa.gov

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including alkylphenols. mdpi.com Reversed-phase HPLC is the most common mode used for these compounds, employing a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase. nih.govresearchgate.nettandfonline.comtandfonline.com A simple, accurate, and reproducible HPLC method for alkylphenols can be achieved using a C18 octadecyl silica (B1680970) (ODS) column with an isocratic mobile phase, avoiding the need for gradient elution. nih.gov The addition of a small amount of a modifier like triethylamine (B128534) to the eluent can improve peak shape and reproducibility for phenolic compounds. tandfonline.comtandfonline.com

Detection in HPLC is often performed using a UV-Vis detector, as phenols exhibit strong absorbance in the UV region. A diode-array detector (DAD) can provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment. mdpi.com For a related compound, 3-methyl-4-nitrophenol (B363926), an HPLC method was developed using a C18 column with a mobile phase of acetonitrile and water (60:40) and UV detection at 270 nm, achieving a retention time of 2.81 minutes. phmethods.netresearchgate.net

Table 4: Typical HPLC Conditions for Alkylphenol Analysis

ParameterConditionSource
Stationary Phase C18 (Octadecyl silica) nih.govresearchgate.net
Mobile Phase Acetonitrile/Water or Methanol/Water researchgate.netphmethods.net
Detector UV-Vis or Diode Array Detector (DAD) mdpi.com
Wavelength ~270-280 nm phmethods.netepa.gov

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that provides significantly enhanced separation capacity compared to conventional one-dimensional GC. nih.govresearchgate.net It employs two columns with different stationary phases connected in series by a modulator. youtube.com The modulator traps fractions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column for a fast separation. This results in a two-dimensional chromatogram with structured patterns that can reveal compound classes. researchgate.net

GCxGC is particularly well-suited for the analysis of complex mixtures containing numerous isomers, such as those found in environmental or biological samples containing alkylphenols. nih.govnih.gov The increased peak capacity and sensitivity of GCxGC, often coupled with a fast mass spectrometer like a time-of-flight (TOF) MS, allows for the resolution and identification of co-eluting compounds that would be unresolved in a single-dimension GC analysis. nih.govtaylorandfrancis.com This technique is invaluable for detailed characterization and fingerprinting of complex samples containing this compound and its isomers. nih.govresearchgate.net

Based on a comprehensive search for scientific literature, there is currently no available in vitro research data specifically for the chemical compound This compound that addresses the requested topics of receptor binding mechanisms, cellular pathway modulation in splenocytes, or interactions with biological macromolecules.

The performed searches did not yield any studies investigating the estrogen receptor binding affinity, its effect on reactive oxygen species generation, or its modulation of antioxidant enzyme systems for this specific compound. Therefore, it is not possible to provide the detailed, data-driven article as outlined in the request.

Research is available for structurally related compounds such as 4-pentylphenol and 3-methyl-4-nitrophenol; however, in strict adherence to the instructions to focus solely on this compound, this information cannot be used as a substitute.

Environmental Fate and Degradation Pathways of 3 Methyl 4 Pentylphenol

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of chemical compounds through non-biological mechanisms, such as atmospheric reactions, light-induced transformations, and hydrolysis.

In the atmosphere, the primary degradation pathway for organic compounds like 3-Methyl-4-pentylphenol is through gas-phase reactions with hydroxyl (OH) radicals. copernicus.org While specific experimental data for this compound is limited, the atmospheric degradation of a closely related compound, 4-tert-pentylphenol, has been studied. Using estimation models, the reaction rate constant for 4-tert-pentylphenol with OH radicals is calculated to be 4.18 x 10-11 cm3/molecule/s. service.gov.uk This reaction is a major sink for many trace species in the troposphere, including precursors to tropospheric ozone. copernicus.org The atmospheric lifetime of such compounds is relatively short, suggesting that their impact is likely to be more localized to the areas of release. service.gov.uk The degradation process is initiated by the abstraction of a hydrogen atom from the molecule by the OH radical, leading to the formation of various intermediates. nih.gov

The degradation of other organic molecules by hydroxyl radicals has been shown to produce a variety of oxygenated products. For instance, the reaction of ethyl glycolate (B3277807) with OH radicals leads to the formation of several smaller organic molecules through H-atom abstraction from the alkyl groups. nih.gov Similarly, the atmospheric oxidation of other volatile organic compounds can lead to the formation of secondary organic aerosols, which can have further impacts on atmospheric chemistry and climate.

Photodegradation, or photolysis, is the breakdown of compounds by light, particularly in the ultraviolet spectrum. For alkylphenols, photodegradation can be a significant removal process in aquatic environments. arabjchem.org Studies on nonylphenol have shown that it can be readily photolyzed in surface water, with half-lives reported to be in the range of 10-15 hours. wur.nl The efficiency of photodegradation can be influenced by the presence of other substances in the water. For example, photodegradation of 4-octylphenol (B30498) was found to be more efficient in wastewater samples compared to deionized water. arabjchem.org

Photocatalytic degradation, often using a catalyst like titanium dioxide (TiO₂), is another mechanism for the breakdown of alkylphenols in water. arabjchem.org This process can lead to a more complete mineralization of the organic compound. The degradation of alkylphenol polyethoxylates, which are precursors to alkylphenols, can also be enhanced by ultrasonic irradiation, a process that generates hydroxyl radicals. researchgate.netscribd.com

Biotic Degradation Processes

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. This is a crucial process for the removal of alkylphenols from soil and water.

The microbial degradation of alkylphenols can proceed through several pathways, largely dependent on the structure of the alkylphenol and the specific microorganisms involved. For many bacteria, the degradation of phenols and shorter-chain alkylphenols is initiated by a multicomponent phenol (B47542) hydroxylase, which converts the phenol to a catechol. nih.gov The aromatic ring of the catechol is then cleaved by either an ortho- or meta-cleavage pathway. nih.govnih.gov

The meta-cleavage pathway is a common route for the degradation of alkylphenols in several bacterial genera, including Pseudomonas and Rhodococcus. nih.govmicrobiologyresearch.org In this pathway, a catechol 2,3-dioxygenase cleaves the aromatic ring at a position adjacent to the two hydroxyl groups. microbiologyresearch.org For example, Pseudomonas sp. strain KL28 can degrade 4-n-alkylphenols with alkyl chains up to five carbons long via a meta-cleavage pathway. microbiologyresearch.orgmicrobiologyresearch.org Similarly, Rhodococcus rhodochrous EP4 degrades 4-ethylphenol (B45693) through the meta-cleavage of 4-ethylcatechol. nih.govfrontiersin.org

For long-chain and branched alkylphenols, such as isomers of nonylphenol, a different degradation mechanism known as ipso-substitution is employed by some bacteria, particularly of the genus Sphingomonas. nih.govnih.gov This pathway involves an initial hydroxylation at the carbon atom of the aromatic ring that is substituted with the alkyl group (the ipso position). nih.govnih.gov This is followed by the cleavage and release of the alkyl side chain, which is often released as the corresponding alcohol. nih.gov This mechanism allows bacteria to overcome the steric hindrance posed by bulky, branched alkyl groups. nih.govresearchgate.net

The table below summarizes the key enzymes and pathways involved in the microbial degradation of alkylphenols.

Degradation PathwayKey Enzyme(s)Substrate ExamplesMicrobial Genera
Meta-Cleavage Phenol Hydroxylase, Catechol 2,3-dioxygenaseShort to medium-chain alkylphenols (e.g., cresols, 4-propylphenol)Pseudomonas, Rhodococcus
Ortho-Cleavage Phenol Hydroxylase, Catechol 1,2-dioxygenaseShort to medium-chain alkylphenolsPseudomonas
Ipso-Substitution Nonylphenol MonooxygenaseLong-chain, branched alkylphenols (e.g., nonylphenol)Sphingomonas

A diverse range of microorganisms capable of degrading alkylphenols have been isolated from various environments, including soil, sediment, and wastewater treatment plants. nih.govresearchgate.net These microbes possess the enzymatic machinery necessary to break down these persistent organic pollutants.

The following table lists some of the key microbial genera and species that have been identified as being involved in the degradation of alkylphenols.

Microbial GenusSpecies (where specified)Degraded Alkylphenol(s)Reference(s)
Pseudomonas P. putida MT4, P. sp. strain KL28, P. sp. strain TR01Butylphenols, 4-n-alkylphenols (C1-C5), Nonylphenol ethoxylates microbiologyresearch.orgnih.govnih.govscite.ai
Sphingomonas S. sp. strain TTNP3, S. xenophagum Bayram, S. sp. NP5Nonylphenol, Octylphenol (B599344), Bisphenols researchgate.netmdpi.comkoreascience.krunifi.it
Rhodococcus R. rhodochrous EP4, R. jostii RHA14-ethylphenol, 4-propylphenol nih.govfrontiersin.orgnih.govresearchgate.net
Bacillus Nonylphenol unifi.it
Arcanobacterium A. haemolyticumNonylphenol unifi.it

The ability of these microorganisms to utilize alkylphenols as a source of carbon and energy makes them crucial for the natural attenuation of these compounds in contaminated environments and highlights their potential for use in bioremediation technologies. nih.govwikipedia.org

Metabolite Identification in Biodegradation Pathways

While specific studies on the biodegradation of this compound are not extensively documented, the metabolic pathways can be inferred from research on other long-chain alkylphenols (LCAPs) and structurally similar compounds like p-cresol (B1678582). The degradation of LCAPs by bacteria is a known environmental process. nih.govnih.gov

The biodegradation of alkylphenols can proceed via several routes, primarily initiated by microbial enzymes such as phenol hydroxylases and monooxygenases. nih.gov For this compound, two principal initial degradation steps are likely:

Hydroxylation of the Aromatic Ring: A common pathway for phenol degradation involves the addition of a second hydroxyl group to the benzene (B151609) ring to form a catechol derivative. For this compound, this would result in the formation of 3-methyl-4-pentylcatechol . This intermediate would then be susceptible to ring cleavage, either through an ortho- or meta-cleavage pathway, eventually breaking down the aromatic structure into smaller organic acids that can enter central metabolic cycles. nih.govnih.gov

Oxidation of the Alkyl Side Chain: An alternative pathway involves the oxidation of the pentyl group. This can occur through terminal or sub-terminal oxidation, leading to the formation of various alcohol, ketone, and carboxylic acid intermediates. For instance, oxidation of the methyl group on the ring, a pathway observed in p-cresol degradation, could lead to the formation of 4-hydroxy-2-methylbenzoic acid . nih.govkoreascience.kr Another possibility is the oxidation of the pentyl chain, which would generate intermediates like 4-(3-methyl-4-hydroxyphenyl)pentanoic acid before further degradation.

The specific metabolites produced depend on the microbial species present and the environmental conditions. For example, studies with Pseudomonas species have shown that they can degrade long-chain alkylphenols and cresols through different catechol-based pathways. nih.govnih.gov Fungi, such as Fusarium solani, have also demonstrated the ability to degrade LCAPs like nonylphenol and 4-tert-octylphenol. rcsi.science

Environmental Partitioning and Distribution

The way this compound distributes itself in the environment is governed by its physicochemical properties, which dictate its affinity for soil, sediment, and its tendency to volatilize.

Soil Adsorption and Mobility

The movement of this compound through soil is largely controlled by its adsorption to soil particles. As an alkylphenol, its sorption is primarily influenced by the organic carbon content of the soil. Due to a lack of direct experimental data for this compound, properties of its isomer, 4-tert-pentylphenol, are used for estimation.

The octanol-water partition coefficient (log Kow) is a key indicator of a chemical's tendency to associate with organic matter. The calculated log Kow for 4-tert-pentylphenol is 3.9. industrialchemicals.gov.au This value can be used to estimate the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A calculated log Koc for 4-tert-pentylphenol is 3.4, which suggests that it has low mobility in soil. industrialchemicals.gov.au Therefore, this compound is expected to adsorb significantly to soil organic matter, limiting its potential to leach into groundwater. It is predicted that the majority of the compound released into the environment will ultimately reside in the soil compartment. industrialchemicals.gov.au

Estimated Soil Partitioning Properties for Pentylphenol Isomers

View Data
Parameter4-tert-pentylphenol (Estimated Value)Implication for this compound
Log Kow3.9High tendency to partition into organic phases
Log Koc3.4Low mobility in soil

Note: Data is for the isomer 4-tert-pentylphenol and serves as an estimate for this compound. industrialchemicals.gov.au

Sediment Association

In aquatic environments, this compound is expected to associate strongly with sediments. This is a characteristic behavior of hydrophobic compounds like long-chain alkylphenols. The high partition coefficients of related compounds like nonylphenol and octylphenol indicate they will effectively partition from the water column into sediments. nih.gov This process serves as a significant sink for alkylphenols in aquatic systems, leading to their accumulation in benthic zones. koreascience.kr Given its structural similarity and expected hydrophobicity, this compound will follow this pattern, leading to significant concentrations in sediment relative to the overlying water.

Volatilization from Environmental Matrices

The tendency of a chemical to volatilize from water to air is described by its Henry's Law constant. For the isomer 4-tert-pentylphenol, the calculated Henry's Law constant indicates a moderate potential for volatilization from water and moist soil. industrialchemicals.gov.au Based on this, this compound is not expected to be highly volatile, but this pathway can contribute to its distribution in the environment. Volatilization from dry soil surfaces may also occur, but its strong adsorption to soil organic matter is likely to limit this process.

Non Pharmaceutical Applications and Materials Science Research Involving 3 Methyl 4 Pentylphenol

Use as a Chemical Intermediate in Polymer Synthesis

Phenolic Resins

Phenolic resins, the workhorses of many industrial applications, are synthesized through the reaction of phenols with formaldehyde (B43269). nih.gov The substitution on the phenol (B47542) ring is a critical determinant of the resin's properties. While there is extensive documentation on the use of other alkylphenols like 4-tert-pentylphenol as intermediates in the production of phenolic resins (both novolaks and resoles), specific studies on the incorporation of 3-Methyl-4-pentylphenol are not prominent in the available literature. industrialchemicals.gov.auservice.gov.ukindustrialchemicals.gov.au Theoretically, the presence of a methyl and a pentyl group on the phenolic ring of this compound would influence the reactivity of the aromatic ring and the degree of cross-linking, thereby affecting the thermal and mechanical properties of the resulting resin.

Building Blocks for Advanced Materials (e.g., Polybenzoxazines, Esters)

The application of this compound as a building block for advanced materials such as polybenzoxazines and esters is an area that appears to be underexplored in publicly accessible research. Polybenzoxazines, a class of high-performance phenolic resins, are known for their molecular design flexibility, which allows for the tailoring of properties for specific applications. While substituted phenols are key to this process, specific research demonstrating the use of this compound in polybenzoxazine synthesis is not found in the searched documents.

Similarly, the synthesis of esters from phenols is a common chemical transformation. youtube.com However, no specific studies were identified that focus on the synthesis or application of esters derived from this compound.

Applications in Surfactants and Agrochemicals

The structural characteristics of alkylphenols, featuring a hydrophilic phenolic head and a hydrophobic alkyl tail, make them suitable for use as surfactants or as intermediates in their synthesis. While 4-tert-pentylphenol is known to be used in the formulation of agricultural surfactants, specific data on this compound for this purpose is not available. guidechem.com

In the realm of agrochemicals, certain phenol derivatives have been investigated for their biological activities. For instance, 3-methyl-4-nitrophenol (B363926) has been studied as an intermediate for organophosphate insecticides. However, there is no direct evidence in the provided search results to suggest the use of this compound in agrochemical formulations.

Role in Other Industrial Processes (e.g., Rubber and Petroleum Industries)

The use of alkylphenols in the rubber and petroleum industries is well-established. For example, 4-tert-pentylphenol is used as an intermediate in the production of vulcanizing agents for curing rubber and has applications in the petroleum industry. industrialchemicals.gov.auindustrialchemicals.gov.au It is plausible that this compound could find similar applications due to its alkylphenol structure. The alkyl group can enhance solubility in organic matrices, a desirable property for additives in rubber and petroleum products. However, specific research or industrial reports confirming the use of this compound in these sectors are not available in the public domain. For instance, ethoxylated novolaks based on 4-tert-pentylphenol are utilized as demulsifiers in oilfields. service.gov.uk

Q & A

Q. What analytical methods are recommended for quantifying 3-Methyl-4-pentylphenol in environmental samples?

To ensure accurate quantification, researchers should employ validated chromatographic and spectroscopic techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for trace-level detection in complex matrices. EPA Method 528, designed for phenolic compounds, can be adapted using appropriate columns (e.g., DB-5) and calibration standards .
  • High-Performance Liquid Chromatography (HPLC): Effective for separating isomers. Use reversed-phase C18 columns with UV detection at 270–280 nm, based on phenolic absorbance profiles .
  • Nuclear Magnetic Resonance (NMR): Critical for structural confirmation. Analyze 1^1H and 13^13C spectra to verify alkyl substitution patterns and purity .

Table 1: Comparison of Analytical Methods

MethodLOD (ppm)Accuracy (%)Key ApplicationsReference
GC-MS0.0195–98Environmental monitoring
HPLC-UV0.190–95Purity assessment
NMRN/A>99Structural elucidation

Q. What safety protocols are essential for handling this compound in laboratory settings?

Adhere to GHS-compliant safety practices:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis or high-concentration handling .
  • Waste Management: Segregate chemical waste in designated containers. Collaborate with certified waste disposal services to mitigate environmental contamination .
  • Emergency Measures: In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Q. How can researchers characterize the structural properties of this compound?

Combine spectroscopic and computational tools:

  • Infrared Spectroscopy (IR): Identify hydroxyl (3200–3600 cm1^{-1}) and aromatic C-H stretching (3000–3100 cm1^{-1}) bands .
  • Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., m/z 178 for [M]+^+) and fragmentation patterns .
  • X-ray Crystallography: Resolve crystal structures to analyze steric effects of the pentyl and methyl substituents (if single crystals are obtainable) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Adopt systematic review methodologies:

  • Meta-Analysis Frameworks: Apply PRISMA guidelines to aggregate data from heterogeneous studies, assess bias, and perform sensitivity analyses .
  • Experimental Replication: Standardize assays (e.g., MIC tests for antimicrobial activity) across labs to control variables like solvent choice and cell lines .
  • Data Harmonization: Use cheminformatics tools (e.g., QSAR models) to normalize bioactivity metrics and identify outlier datasets .

Q. What strategies optimize the synthesis of this compound while minimizing environmental impact?

Implement green chemistry principles:

  • Catalytic Systems: Explore biocatalysts (e.g., immobilized lipases) for regioselective alkylation of phenol precursors under mild conditions .
  • Solvent Selection: Replace traditional solvents (e.g., dichloromethane) with biodegradable alternatives like cyclopentyl methyl ether (CPME) .
  • Process Monitoring: Use in-situ FTIR or Raman spectroscopy to track reaction progress and reduce excess reagent use .

Q. How can computational models predict the environmental persistence of this compound?

Leverage predictive toxicology tools:

  • Quantitative Structure-Activity Relationship (QSAR): Correlate logP values and biodegradation half-lives with structural descriptors (e.g., branching index of the pentyl chain) .
  • Molecular Dynamics Simulations: Model interactions with soil organic matter to estimate adsorption coefficients (KocK_{oc}) .
  • Ecotoxicity Databases: Cross-reference with EPA’s ECOTOX database to assess acute/chronic effects on aquatic organisms .

Table 2: Key Parameters for Environmental Risk Assessment

ParameterMethod/ModelReference
Biodegradation half-lifeQSAR (EPI Suite)
Soil adsorption (KocK_{oc})Molecular dynamics
Aquatic toxicity (LC50)ECOTOX database

Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound analogs?

Address variability through:

  • Systematic Derivative Libraries: Synthesize analogs with controlled variations (e.g., alkyl chain length, substituent position) and test bioactivity in standardized assays .
  • Multivariate Analysis: Apply principal component analysis (PCA) to disentangle electronic (Hammett σ) vs. steric (Taft EsE_s) effects on activity .
  • High-Throughput Screening (HTS): Use automated platforms to rapidly assess cytotoxicity, enzyme inhibition, and membrane permeability .

Q. How should researchers design ecotoxicological studies for this compound?

Follow OECD guidelines:

  • Test Organisms: Use Daphnia magna (acute immobilization) and Pseudokirchneriella subcapitata (algal growth inhibition) for tiered risk assessment .
  • Exposure Scenarios: Simulate real-world conditions (e.g., pH 7, 20°C) and measure bioaccumulation factors (BAF) in benthic organisms .
  • Data Reporting: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata and raw datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.